molecular formula C60H116O6 B1584310 Trimethylolpropane triisostearate CAS No. 68541-50-4

Trimethylolpropane triisostearate

Cat. No.: B1584310
CAS No.: 68541-50-4
M. Wt: 933.6 g/mol
InChI Key: RKJGFHYCZPZJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane triisostearate is a liquid triester formed from the reaction of trimethylolpropane and isostearic acid. It is known for its unique sensory and visual properties, making it a popular ingredient in cosmetic formulations. This compound is widely used as an emollient and skin conditioning agent due to its excellent cushion, play time, and non-tacky, glossy finish on the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane triisostearate is synthesized through the esterification of trimethylolpropane with isostearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored to intensify the mass-transfer-limited transesterification reaction, resulting in higher reaction yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane triisostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis under acidic or basic conditions, leading to the formation of trimethylolpropane and isostearic acid.

Common Reagents and Conditions

    Esterification: Trimethylolpropane and isostearic acid in the presence of a sulfuric acid catalyst at 150-200°C.

    Transesterification: this compound with other alcohols or acids under similar conditions to modify its properties.

    Hydrolysis: Acidic or basic conditions to break down the ester bonds.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Trimethylolpropane and isostearic acid.

Mechanism of Action

Trimethylolpropane triisostearate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and providing a smooth, glossy finish. The compound’s molecular structure allows it to dissolve in silicones and esters, enhancing its application in various formulations .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylolpropane trioleate
  • Trimethylolpropane tricaprylate
  • Trimethylolpropane tripelargonate

Uniqueness

Trimethylolpropane triisostearate stands out due to its unique sensory properties, such as excellent cushion and play time, non-tacky feel, and glossy finish on the skin. These properties make it particularly suitable for use in high-end cosmetic formulations .

Properties

IUPAC Name

2,2-bis(16-methylheptadecanoyloxymethyl)butyl 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H116O6/c1-8-60(51-64-57(61)48-42-36-30-24-18-12-9-15-21-27-33-39-45-54(2)3,52-65-58(62)49-43-37-31-25-19-13-10-16-22-28-34-40-46-55(4)5)53-66-59(63)50-44-38-32-26-20-14-11-17-23-29-35-41-47-56(6)7/h54-56H,8-53H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGFHYCZPZJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H116O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071645
Record name 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8071645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68541-50-4
Record name 2-Ethyl-2-(((oxoisooctadecyl)oxy)methyl)-1,3-propanediyl isooctadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068541504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-2-(((1-oxoisooctadecyl)oxy)methyl)-1,3-propanediyl bis(isooctadecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8071645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLOLPROPANE TRIISOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y32A6D7C6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.